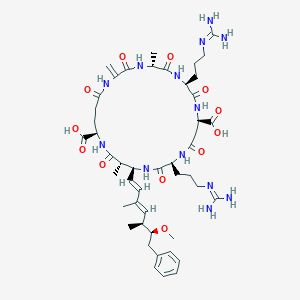![molecular formula C7H7NO B055237 2,3-Dihydrofuro[2,3-c]pyridine CAS No. 117103-45-4](/img/structure/B55237.png)
2,3-Dihydrofuro[2,3-c]pyridine
Overview
Description
2,3-Dihydrofuro[2,3-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Mechanism of Action
Target of Action
Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.
Pharmacokinetics
A related compound, functionalized 2,3-dihydrofuro[3,2-c]coumarins, has been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable absorption, distribution, metabolism, and elimination profile for these types of compounds .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrofuro[2,3-c]pyridine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown significant anticancer activity
Cellular Effects
It has been suggested that it may disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3-dihydrofuro[2,3-c]pyridine involves the base-catalyzed cascade reaction. This method typically uses N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines as starting materials. The reaction is catalyzed by potassium hydroxide (KOH) and proceeds under mild conditions to yield the desired product in moderate to good yields .
Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride. This method results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan derivatives, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
2,3-Dihydrofuro[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent.
Materials Science: The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-c]pyridine can be compared with other similar compounds such as:
2,3-Dihydrofuro[3,2-c]coumarins: These compounds possess a furan ring fused with a coumarin moiety and exhibit various biological activities, including anticoagulant and anticancer properties.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused with a pyridine ring and are explored for their potential as antipsychotic agents and cognition enhancers.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other fused heterocyclic systems.
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUQTKHWNOJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines interesting for pharmaceutical research?
A1: Research indicates that N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines demonstrate potent activity as serotonergic ligands []. This suggests their potential as therapeutic agents targeting the serotonergic system, which plays a crucial role in various physiological processes including mood, sleep, and appetite.
Q2: How are 4-propenyl-α4-norpyridoxols synthesized, and what is their relation to 2,3-dihydrofuro[2,3-c]pyridine?
A2: 4-Propenyl-α4-norpyridoxols can be synthesized through a series of reactions, including a Claisen rearrangement of 3-O-allyl-α4-norpyridoxol derivatives []. This rearrangement leads to both ortho- and para-Claisen products. Notably, the ortho-Claisen rearrangement products can be further transformed into 2,3-dihydrofuro(2,3-c)pyridine derivatives [].
Q3: Were the synthesized 4-propenyl-α4-norpyridoxols found to have any notable biological activity?
A3: While the synthesis and transformation of these compounds are significant, the 4-propenyl-α4-norpyridoxols did not exhibit significant anticoccidial activity []. This highlights the importance of exploring structure-activity relationships within this class of compounds to identify derivatives with desired biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


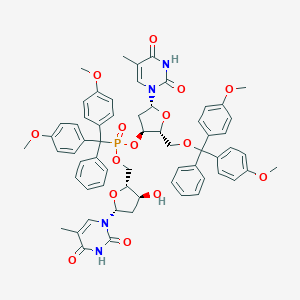
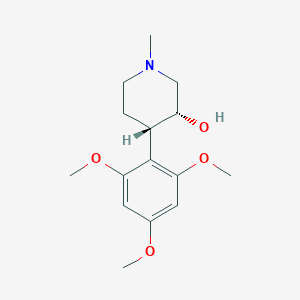
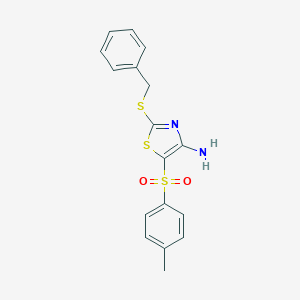
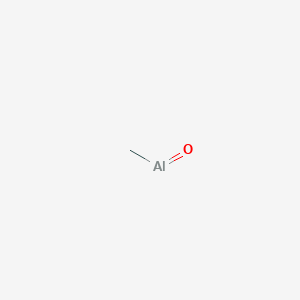
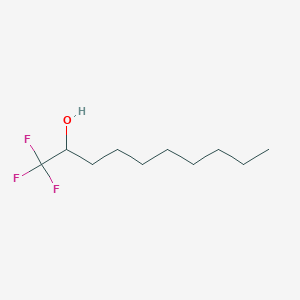
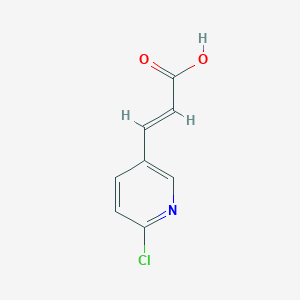
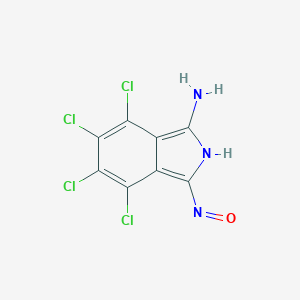
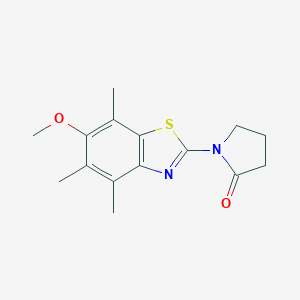
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
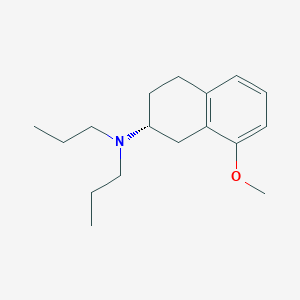
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
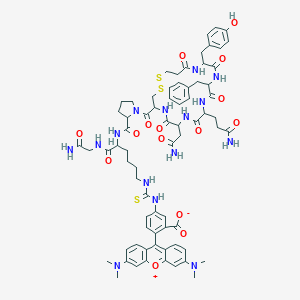
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
